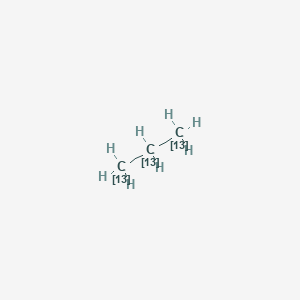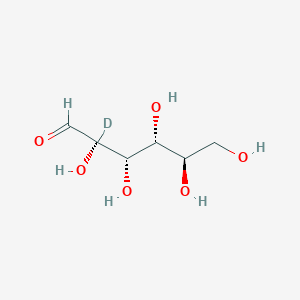
D-Glucose-2-d1
Übersicht
Beschreibung
D-Glucose-2-d1, also known as Deuterierte Glucose, Markierte Glucose, or Dextrose-2-d1, is a stable isotope of glucose . It has a linear formula of HOCH2[CHOH]3CDOHCHO and a molecular weight of 181.16 . It is commonly used in laboratory settings and for the synthesis of substances .
Molecular Structure Analysis
The molecular structure of D-Glucose-2-d1 is similar to that of glucose, with the only difference being the presence of a deuterium atom (D) instead of a hydrogen atom at the 2nd position . Glucose is an aldohexose, meaning it is a six-carbon sugar with a terminal aldehyde group . The configurations of each of the chiral carbons in glucose are the same in D-Glucose-2-d1 .
Chemical Reactions Analysis
The chemical reactions involving D-Glucose-2-d1 are likely to be similar to those of glucose. For example, glucose oxidase can catalyze the oxidation of glucose to form hydrogen peroxide, which then reacts with a dye in the presence of peroxidase to give a stable-colored product . Another study discusses the use of glucose oxidase in the production of D-gluconic acid .
Wissenschaftliche Forschungsanwendungen
Metabolomics in Diabetes Research
D-Glucose-2-d1 is relevant in the study of diabetes mellitus (DM), particularly in high-throughput metabolomics screening. This approach is crucial for understanding DM's pathophysiological pathways, as highlighted in a study that identified plasma metabolites associated with Type 1 and Type 2 diabetes. The study emphasized the role of altered metabolites like glucose and fructose in diabetes, providing insights for potential interventions (Arneth, Arneth, & Shams, 2019).
Advances in Brain Imaging Techniques
In brain research, D-Glucose-2-d1 facilitates the study of glucose uptake and metabolism. Using chemical exchange saturation transfer (CEST) MRI techniques, 2-deoxy-D-glucose (2DG) - a similar molecule - allows for non-invasive imaging of deoxyglucose/glucose uptake in the brain. This method represents a significant advancement in studying cerebral metabolism without the need for isotopic labeling (Nasrallah et al., 2013).
Exploring Glycolysis and Cell Growth
The impact of 2-deoxy-D-glucose on cell growth and metabolism is significant in cancer research. This glucose analog interferes with glycolytic ATP production and has been studied for its ability to induce apoptosis and alter gene expression in tumor cells. Its cytotoxic and radiosensitizing effects on various tumor cells provide insights into potential cancer therapies (Dwarakanath, 2009).
Insights into Fatty Acid Metabolism
Research using D-Glucose-2-d1 has also explored its role in fatty acid metabolism, particularly in relation to endocrine disorders. A study utilizing 2-deoxy-D-glucose revealed insights into the interplay between carbohydrate and fat metabolism in various endocrine conditions. This research underscored the influence of thyroid hormone and cortisone in the regulation of free fatty acid (FFA) mobilization, contributing to our understanding of metabolic regulation in endocrine disorders (Harlan et al., 1963).
Implications for Neurological Research
In neurological studies, 2-deoxyglucose has been utilized for quantitatively measuring metabolic activity. It has been employed in research to map functional activity in the brain, offering high-resolution insights into the metabolic activity of individual neurons. This has significant implications for studying brain function and disorders, as demonstrated in studies on invertebrate nervous systems (Sejnowski et al., 1980).
Applications in Diabetes Treatment Research
D-Glucose-2-d1's relevance extends to the development of diabetes treatments. Studies have investigated the role of enzyme inhibitors in treating type 2 diabetes, focusing on enhancing the action of insulin receptors and improving glucose transport mechanisms in cells. These studies are crucial for identifying more effective treatments for diabetes, as seen in research on Protein Tyrosine Phosphatase (PTP1b) inhibitors (Eleftheriou et al., 2019).
Tumor Imaging and Therapy
D-Glucose-2-d1 analogs like 2-deoxy-D-glucose and 2-fluoro-2-deoxy-D-glucose are significant in cancer research, particularly in tumor imaging and therapy. These analogs are preferentially taken up by cancer cells and have shown promise in distinguishing between malignant and benign tumors, as well as in monitoring tumor metabolism and response to therapy using MRI techniques (Rivlin et al., 2013).
Safety and Hazards
According to the safety data sheet for D-(+)-Glucose, it is not classified as a hazardous substance or mixture . In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water . If swallowed, make the victim drink water and consult a doctor if feeling unwell .
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R)-2-deuterio-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i3D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-FPCZXLAFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@](C=O)([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746049 | |
| Record name | D-(C~2~-~2~H)Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucose-2-d1 | |
CAS RN |
30737-83-8 | |
| Record name | D-(C~2~-~2~H)Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




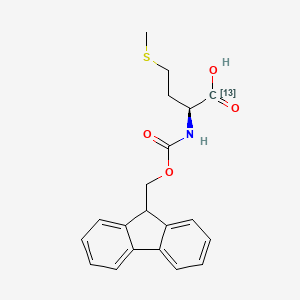
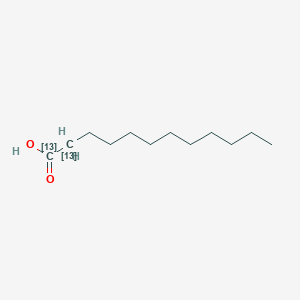


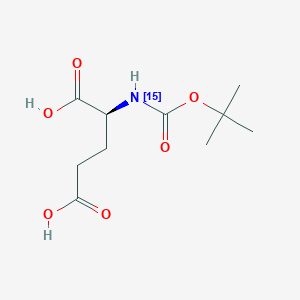
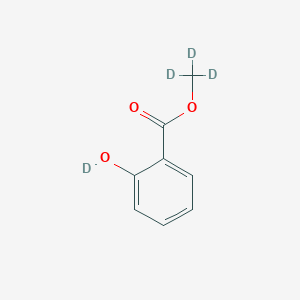
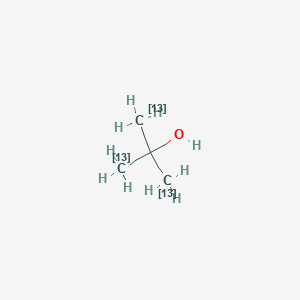

![2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate](/img/structure/B3334099.png)
![17-[1,3-Di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B3334102.png)

